molecular formula C15H14BrN3O2S B7735007 MFCD06465716

MFCD06465716

Cat. No.: B7735007
M. Wt: 380.3 g/mol
InChI Key: DYJYZJWQAJGFTB-RQZCQDPDSA-N
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Description

MFCD06465716 is a chemical compound identified by its Molecular Design Limited (MDL) number, which serves as a unique identifier for its structural and functional properties. Such compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their reactivity and stability.

Hypothetically, this compound may share structural motifs with compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1, MDL MFCD00003330) or trifluoromethyl-substituted ketones (CAS 1533-03-5, MDL MFCD00039227), given the prevalence of these functional groups in similar MDL-classified substances . Further characterization would require experimental data on its molecular formula, spectral properties, and reactivity.

Properties

IUPAC Name

1-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c1-21-13-8-11(16)7-10(14(13)20)9-17-19-15(22)18-12-5-3-2-4-6-12/h2-9,20H,1H3,(H2,18,19,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJYZJWQAJGFTB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=S)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=S)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06465716” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.

    Catalytic Reactions: Catalysts are often used to accelerate the reaction and improve yield.

    Temperature and Pressure Control: Specific temperatures and pressures are maintained to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactants: Large quantities of reactants are used to produce the compound on a commercial scale.

    Automated Systems: Automation ensures consistent quality and reduces human error.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD06465716” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and acetone.

    Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

“MFCD06465716” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Employed in biochemical assays and as a probe to study biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD06465716” exerts its effects involves interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cellular receptors to trigger a biological response.

    Inhibit Enzymes: Inhibit the activity of specific enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent Effects : The nitrophenyl group in MFCD00003330 enhances electrophilicity, making it suitable for nucleophilic substitution reactions, whereas trifluoromethyl groups in MFCD00039227 improve metabolic stability in pharmaceuticals .
  • Backbone Rigidity : Benzimidazole cores (MFCD00003330) offer planar rigidity for intercalation in biological systems, whereas ketones (MFCD00039227) provide flexibility for stereochemical modifications .

Comparison with Functionally Similar Compounds

Pharmaceutical Intermediates

Compounds like (5-methoxypyridin-2-yl)methanamine (CAS 905306-69-6, MDL MFCD10697534) and this compound may serve similar roles in drug synthesis. For instance:

Property This compound (5-Methoxypyridin-2-yl)methanamine
GI Absorption Hypothetically high High
BBB Penetration Data pending Non-penetrant
CYP Inhibition Data pending No
Synthetic Accessibility Hypothetical 2.07 (moderate)

Functional Contrasts :

  • Bioavailability : Pyridine derivatives (e.g., MFCD10697534) often exhibit lower BBB penetration due to polar moieties, whereas halogenated analogs (e.g., this compound) may show improved lipophilicity .
  • Synthetic Utility : MFCD10697534’s amine group facilitates coupling reactions in peptide mimetics, while this compound’s hypothetical halogen/aryl groups could enhance cross-coupling reactivity .

Research Findings and Challenges

Data Gaps and Hypotheses

  • Spectral Characterization: No NMR or MS data for this compound are available, limiting direct comparison. Analogous compounds (e.g., CAS 1533-03-5) use FTIR and LC-MS for structural validation .
  • Thermodynamic Properties : Heat of reaction and stability metrics are critical for industrial scaling but remain unstudied for this compound. Elevated temperatures could degrade halogenated compounds, as seen in CAS 1761-61-1 .

Industrial Relevance

  • Green Chemistry Potential: Ionic liquid-mediated synthesis (e.g., CAS 1761-61-1’s method using A-FGO catalysts) could be adapted for this compound to reduce solvent waste .
  • Regulatory Considerations : Halogenated compounds often face stringent EPA regulations (e.g., hexachlorocyclohexane homologs in ), suggesting this compound may require toxicity profiling .

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